molecular formula C11H9BrN2O2 B3175653 Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate CAS No. 958334-48-0

Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate

Cat. No.: B3175653
CAS No.: 958334-48-0
M. Wt: 281.10
InChI Key: ZGUFMUUQGOCYKG-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate (CAS 958334-48-0) is a brominated naphthyridine derivative with a molecular formula of C${11}$H$9$BrN$2$O$2$ and a molecular weight of 297.11 g/mol. It features a 1,5-naphthyridine core substituted with a bromine atom at position 7 and an ethyl ester group at position 2. This compound is widely utilized as a pharmaceutical intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups . Its structural design combines electrophilic reactivity (due to bromine) and hydrolytic versatility (via the ester group), making it valuable for synthesizing bioactive molecules .

Properties

IUPAC Name

ethyl 7-bromo-1,5-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)7-3-9-10(13-5-7)4-8(12)6-14-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUFMUUQGOCYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=N2)Br)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-bromo-1,5-naphthyridine-3-carboxylate typically involves the cyclization of substituted 3-aminopyridine compounds. Common synthetic methods include the Skraup and Friedländer reactions . For instance, the Skraup reaction can be used to synthesize 1,5-naphthyridine derivatives from substituted 3-aminopyridine compounds and glycerol using catalysts such as iodine, sodium nitrite, potassium iodate, manganese dioxide, or potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Cross-Coupling Reactions: Palladium or nickel catalysts are commonly used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridine derivatives, while cross-coupling reactions can produce complex organic molecules with diverse functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate and its derivatives have shown promising biological activities, making them valuable in drug development.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit potent antimicrobial properties. For instance, compounds derived from naphthyridine have been tested against various bacterial strains, demonstrating significant in vivo activity against pathogens such as Klebsiella pneumoniae . The presence of the bromine atom at the 7-position enhances the biological activity of these compounds.

Antiproliferative Effects

Studies have highlighted the antiproliferative effects of naphthyridine derivatives on cancer cell lines. The structural modifications in this compound have been linked to increased cytotoxicity against cancer cells, making it a candidate for further development as an anticancer agent .

Central Nervous System (CNS) Disorders

The compound has also been investigated for its potential use in treating CNS disorders. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems suggests that it may possess sedative or stimulant properties, which could be beneficial in managing conditions like anxiety and depression .

Synthetic Applications

This compound serves as a crucial intermediate in various synthetic pathways.

Synthesis of Complex Molecules

The compound is utilized as a building block for synthesizing more complex organic molecules. For instance, it can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds . This versatility allows chemists to create a wide range of functionalized naphthyridine derivatives.

Ligands in Coordination Chemistry

Due to its ability to coordinate with metal ions, this compound is employed as a ligand in coordination chemistry. These metal complexes can exhibit unique properties that are useful in catalysis and materials science .

Material Science Applications

The compound's electronic properties make it suitable for applications in material science.

Organic Light Emitting Diodes (OLEDs)

Naphthyridine derivatives have been explored for their potential use in OLEDs due to their suitable electronic properties and stability under operational conditions . this compound can be incorporated into polymer matrices to enhance the performance of OLED devices.

Sensors and Semiconductors

The compound's ability to interact with various analytes makes it a candidate for sensor applications. Research has indicated that naphthyridine-based materials can be used as sensors for detecting environmental pollutants or biological markers .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAntimicrobial, antiproliferative effects; potential use in CNS disorders
Synthetic ChemistryIntermediate for complex organic synthesis; ligands in coordination chemistry
Material ScienceUse in OLEDs; potential applications in sensors and semiconductors

Mechanism of Action

The mechanism of action of ethyl 7-bromo-1,5-naphthyridine-3-carboxylate is not well-documented. like other naphthyridine derivatives, it is likely to interact with various molecular targets and pathways. These interactions may involve binding to specific enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate with structurally related naphthyridine derivatives:

Compound Name CAS Number Substituents Key Functional Groups Molecular Weight (g/mol)
This compound 958334-48-0 Br (C7), COOEt (C3) Bromine, Ethyl ester 297.11
Mthis compound 958334-24-2 Br (C7), COOMe (C3) Bromine, Methyl ester 267.08
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate 724788-64-1 Br (C4), OMe (C6), COOEt (C3) Bromine, Methoxy, Ethyl ester 327.15
Ethyl 7-chloro-1-ethyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate - Cl (C7), Et (N1), Oxo (C4), COOEt (C3) Chlorine, Ethyl group, Oxo, Ethyl ester 312.73 (estimated)
Ethyl 7-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate - OMe (C7), Oxo (C4), COOEt (C3) Methoxy, Oxo, Ethyl ester 278.27

Physicochemical Properties

  • Solubility : Ethyl esters generally exhibit higher organic solvent solubility than methyl esters due to increased hydrophobicity. For example, this compound is more soluble in THF or DMSO than its methyl counterpart .
  • Stability : Brominated derivatives are typically stable at 2–8°C, whereas oxo-containing analogs (e.g., Ethyl 4-hydroxy-2-oxo-1,5-naphthyridine-3-carboxylate) may require stricter storage conditions to prevent degradation .

Research Findings and Data

Reaction Efficiency

  • Suzuki-Miyaura coupling of the target compound with aryl boronic acids achieves >80% yield in optimized conditions, outperforming chloro analogs (50–60% yields) due to bromine’s superior leaving-group ability .

Biological Activity

Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activities, particularly focusing on its antimicrobial properties, and summarizes relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₁₁H₉BrN₂O₂
  • Molecular Weight : 281.1 g/mol
  • SMILES Notation : CCOC(=O)C1=CC2=C(C=C(C=N2)Br)N=C1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of naphthyridine derivatives, including this compound. The compound exhibits notable activity against various bacterial strains, particularly those resistant to conventional antibiotics.

In Vitro Studies

  • Antibacterial Activity :
    • This compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several strains were measured, indicating potent bactericidal effects.
    • In a comparative study, the compound showed superior activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 µg/mL for certain derivatives .
  • Mechanism of Action :
    • The compound acts as a DNA gyrase inhibitor, which is crucial for bacterial DNA replication. The IC50 value for DNA gyrase inhibition was found to be approximately 31.64 µM . This mechanism contributes to its effectiveness against antibiotic-resistant strains.

Table: Antimicrobial Activity Summary

Bacterial StrainMIC (µg/mL)Mechanism of Action
Staphylococcus aureus0.22DNA gyrase inhibition
Escherichia coli0.25DNA gyrase inhibition
Pseudomonas aeruginosa0.30Unknown

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Study on Resistant Strains :
    • A study evaluated the effectiveness of this compound against ciprofloxacin-resistant Enterococcus strains. Results indicated that it maintained high activity levels comparable to established antibiotics like ciprofloxacin and ofloxacin .
  • In Vivo Efficacy :
    • Animal model studies demonstrated that treatment with this compound significantly reduced bacterial load in infected tissues, suggesting its potential for therapeutic applications in infections caused by multidrug-resistant organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate
Reactant of Route 2
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Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate

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